1,2,3,4-Tetrahydro-5-isoquinolinol Acetate

描述

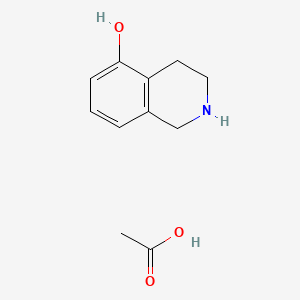

1,2,3,4-Tetrahydro-5-isoquinolinol acetate is a derivative of the tetrahydroisoquinoline scaffold, characterized by an acetoxy group at position 3. This compound falls under the broader category of isoquinoline alkaloids, which are known for their diverse pharmacological activities, including central nervous system modulation and enzyme inhibition.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate typically involves the acetylation of 1,2,3,4-tetrahydro-5-isoquinolinol. One common method is as follows:

Starting Material: 1,2,3,4-Tetrahydro-5-isoquinolinol.

Reagent: Acetic anhydride.

Catalyst: Pyridine.

Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.

The reaction proceeds as follows:

1,2,3,4-Tetrahydro-5-isoquinolinol+Acetic anhydride→1,2,3,4-Tetrahydro-5-isoquinolinol Acetate+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学研究应用

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Variations: Methyl vs. Acetoxy Groups

- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol (CAS 14097-42-8): Structure: A methyl group at position 2 and a hydroxyl group at position 4. Molecular Formula: C₁₀H₁₃NO; Molecular Weight: 163.22 g/mol. This compound is commercially available, unlike the acetate variant .

- 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate: Structure: Acetoxy group at position 5. Hypothetical Molecular Formula: C₁₁H₁₃NO₂ (assuming acetylation of the hydroxyl group). Key Differences: The acetate group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Amino-Functionalized Derivatives

- 5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one Hydrochloride (CAS 129075-52-1): Structure: Amino group at position 5 and a ketone at position 1. Molecular Formula: C₉H₁₁ClN₂O; Molecular Weight: 198.65 g/mol. Key Differences: The hydrochloride salt improves aqueous solubility (critical for in vivo studies), while the ketone introduces rigidity to the structure .

- 5-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline: Structure: Boc-protected amine at position 2 and an amino group at position 5. Synthetic Utility: The Boc group acts as a protective moiety during synthesis, enabling selective functionalization .

Halogenated and Methoxy-Substituted Analogs

- 5-Chloro-1,2,3,4-tetrahydro-4-isoquinolineethanol (CAS 885268-55-3): Structure: Chlorine at position 5 and an ethanol side chain at position 4.

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 1306603-61-1): Structure: Methoxy groups at positions 6 and 6. Impact: Methoxy groups increase electron density on the aromatic ring, influencing binding affinity in receptor-ligand interactions .

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₃NO₂* | 193.23* | Acetoxy at C5 | High lipophilicity |

| 2-Methyl-1,2,3,4-THIQ-5-ol | C₁₀H₁₃NO | 163.22 | Methyl at C2, OH at C5 | Moderate polarity |

| 5-Amino-1,2,3,4-THIQ-1-one HCl | C₉H₁₁ClN₂O | 198.65 | NH₂ at C5, ketone at C1 | High aqueous solubility |

| 6,7-Dimethoxy-1,2,3,4-THIQ-5-amine | C₁₁H₁₆N₂O₂ | 208.26 | OMe at C6/C7, NH₂ at C5 | Enhanced aromatic binding |

*Hypothetical values based on structural analysis.

生物活性

1,2,3,4-Tetrahydro-5-isoquinolinol acetate (THIQ-Ac) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

THIQ-Ac belongs to the class of tetrahydroisoquinolines (THIQ), which are known for their interactions with various molecular targets. These compounds can modulate the activity of enzymes and receptors involved in critical biological processes. For instance, THIQ-Ac has been shown to interact with oxidoreductases and transferases, influencing their catalytic activities and thereby affecting metabolic pathways .

Biochemical Pathways

The compound is implicated in several biochemical pathways related to neurodegenerative disorders and infections. Its ability to modulate cellular signaling pathways and gene expression contributes to its therapeutic potential. Research indicates that THIQ-Ac can act as both an enzyme inhibitor and activator, depending on the context of its interaction .

Cellular Effects

Gene Expression Modulation

THIQ-Ac influences the expression of genes involved in metabolic regulation and cell cycle control. Studies have shown that it can alter the activity of key metabolic enzymes, impacting energy production and overall cellular metabolism .

Dose-Dependent Effects

The effects of THIQ-Ac vary significantly with dosage. At lower concentrations, it exhibits beneficial effects on cellular metabolism; however, higher doses may lead to cytotoxicity and apoptosis. This biphasic response highlights the importance of dosage in therapeutic applications .

Table 1: Biological Activities of THIQ-Ac

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens; potential for developing new antibiotics. |

| Anticancer | Induces apoptosis in cancer cell lines; shows promise in breast cancer models. |

| Neuroprotective | Potential therapeutic effects in neurodegenerative disease models. |

| Enzyme Modulation | Alters the activity of key metabolic enzymes involved in energy production. |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that THIQ-Ac induces significant apoptosis in breast cancer cells (MDA-MB-231). The compound was tested against standard chemotherapeutics like 5-FU, showing lower IC50 values, indicating higher potency .

- Neuroprotective Effects : Research indicates that THIQ-Ac may protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate antioxidant enzyme activities .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization and acetylation. For example, oxidative cyclization of intermediates using reagents like lead tetra-acetate in acetic acid/trifluoroacetic acid mixtures is a common approach . Optimization may involve adjusting stoichiometry, temperature, and catalyst loading. Column chromatography (e.g., silica gel) is frequently employed for purification . Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H and ¹³C) to confirm proton and carbon environments, ensuring absence of impurities .

- HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

- Mass spectrometry (MS) for molecular weight verification (expected m/z: 209.242 for [M+H]⁺) .

- Melting point analysis (if crystalline) to compare with literature values (e.g., 112–115°C for related derivatives) .

Q. What solvents are compatible with this compound for in vitro assays?

- Methodological Answer : The compound is soluble in polar solvents such as ethanol, methanol, and water, as demonstrated by its solubility profile . For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in aqueous buffers. Validate solubility empirically via dynamic light scattering (DLS) if precipitation is observed.

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to establish degradation kinetics.

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound derivatives?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

- Enzymatic kinetic resolution using lipases or esterases to selectively hydrolyze one enantiomer .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer : Systematically modify the core structure:

- Introduce substituents at positions 6 and 7 (e.g., methoxy or hydroxyl groups) to enhance receptor binding .

- Replace the acetate group with bioisosteres (e.g., trifluoroacetate) to improve metabolic stability .

- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., opioid receptors) before synthesis .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s neuroprotective or anticancer potential?

- Methodological Answer :

- In vitro : Use SH-SY5Y (neuroblastoma) or PC12 (pheochromocytoma) cells for neuroprotection assays, measuring viability via MTT or ATP luminescence .

- In vivo : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) or xenograft tumors for anticancer evaluation. Dose-response studies (1–50 mg/kg, IP/IV) with pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) are essential .

Q. How can contradictory data in biological assays be analyzed?

- Methodological Answer : Address discrepancies by:

- Validating assay reproducibility across ≥3 independent experiments.

- Checking compound integrity post-assay (e.g., HPLC retention time shifts indicating degradation) .

- Testing for off-target effects using counter-screens (e.g., radioligand binding assays for receptor selectivity) .

Q. What advanced analytical methods can detect low-abundance metabolites in pharmacokinetic studies?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with UPLC for metabolite identification. Data-independent acquisition (DIA) modes like MSE can capture fragment ions of all ionizable species, enabling retrospective analysis . Stable isotope labeling (e.g., ¹³C) aids in distinguishing metabolites from background noise.

属性

IUPAC Name |

acetic acid;1,2,3,4-tetrahydroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.C2H4O2/c11-9-3-1-2-7-6-10-5-4-8(7)9;1-2(3)4/h1-3,10-11H,4-6H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRPTVFLMBNENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655181 | |

| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164653-60-5 | |

| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。